![molecular formula C12H22FNO4S B2561750 Tert-butyl 2-[2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate CAS No. 2172012-38-1](/img/structure/B2561750.png)
Tert-butyl 2-[2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate
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Overview
Description
Tert-butyl 2-[2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate is a chemical compound used in scientific research . It exhibits exceptional properties that can be applied in various fields, such as drug development, organic synthesis, and material science.
Physical And Chemical Properties Analysis
Tert-butyl 2-[2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate has a molecular weight of 295.38 . It is a powder and should be stored at 4 degrees Celsius .Scientific Research Applications
Synthetic Applications
This compound plays a significant role in synthetic chemistry, particularly in the creation of complex molecules. For example, it has been identified as a key intermediate in the synthesis of Vandetanib, a therapeutic agent, showcasing its utility in pharmaceutical manufacturing. The research highlights its ability to undergo substitution, deprotection, methylation, nitration, reduction, cyclization, chlorination, and substitution reactions to yield the title compound with higher yield and commercial value in manufacturing scale (W. Mi, 2015).
Environmental Impacts and Biodegradation
In environmental studies, research on related compounds such as ethyl tert-butyl ether (ETBE) provides insights into the biodegradation and fate of these chemicals in soil and groundwater. Microorganisms capable of degrading these compounds have been identified, indicating potential pathways for mitigating environmental contamination. The aerobic biodegradation processes involve hydroxylation leading to the formation of intermediates like acetaldehyde, tert-butyl alcohol (TBA), and others. This research points towards the environmental persistence and challenges associated with the degradation of these compounds, emphasizing the importance of understanding their lifecycle in the environment (S. Thornton et al., 2020).
Potential for Green Chemistry
The application of tert-butyl 2-[2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate in green chemistry is suggested by its use in non-chromatographic bioseparation processes. Techniques like three-phase partitioning (TPP), which offer rapid, efficient, and environmentally friendly alternatives for the separation and purification of bioactive molecules, could potentially benefit from the incorporation of this compound. This approach aligns with the broader trend towards developing sustainable and green chemical processes (Jingkun Yan et al., 2018).
Safety and Hazards
The safety information for Tert-butyl 2-[2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate indicates that it is dangerous . The hazard statements include H314 and H335 . Precautionary statements include P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
tert-butyl 2-(2-fluorosulfonylethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22FNO4S/c1-12(2,3)18-11(15)14-8-5-4-6-10(14)7-9-19(13,16)17/h10H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHYPMPAJMVIGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CCS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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